molecular formula C30H46O5 B3028449 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate CAS No. 207226-32-2

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate

Cat. No.: B3028449
CAS No.: 207226-32-2
M. Wt: 486.7
InChI Key: IFSUWDPXRKXDGW-UHFFFAOYSA-N
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Description

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate is an organic compound with the molecular formula C15H22O2. It is also known by other names such as 2,6-Di-tert-Butyl-4-formylphenol. This compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2,6-di-tert-butylphenol

    Reagent: Formaldehyde

    Conditions: Acidic medium (e.g., hydrochloric acid)

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate involves its interaction with various molecular targets. For instance, it acts as a potent protein tyrosine kinase inhibitor, affecting cellular signaling pathways. The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 2-tert-Butyl-4-methylphenol
  • 2,4-Di-tert-butylphenol
  • 1,3-Di-tert-butylbenzene

Uniqueness

Compared to similar compounds, 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate is unique due to its specific combination of tert-butyl and hydroxyl groups attached to a benzaldehyde core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H22O2.H2O/c2*1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;/h2*7-9,17H,1-6H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSUWDPXRKXDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669999
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-32-2
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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